molecular formula C20H12 B046583 Perylene CAS No. 198-55-0

Perylene

Cat. No.: B046583
CAS No.: 198-55-0
M. Wt: 252.3 g/mol
InChI Key: CSHWQDPOILHKBI-UHFFFAOYSA-N
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Description

Perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. It consists of five fused benzene rings, forming a distinctive structure that provides a host of unique chemical and physical properties. This compound is known for its vibrant, stable colors and is used in various applications, including dyes, pigments, and organic semiconductors .

Mechanism of Action

Target of Action

Perylene, a polycyclic aromatic hydrocarbon, primarily targets the pH levels in various chemical, physiological, and biological processes . It is used as a fluorescent lipid probe in cell membrane cytochemistry . This compound-based compounds have also shown significant antiviral activity against enveloped viruses .

Mode of Action

This compound diimide (PDI)-based molecules interact with their targets by exhibiting excellent thermal, chemical, and photochemical stability, unique UV-vis absorption, and fluorescent emission properties . They also possess low cytotoxicity, intrinsic electron-withdrawing (n-type semiconductor) nature, and impressive molecular assembly capability . These features enable promising applications of PDIs in chemosensors via optical signal modulations .

Biochemical Pathways

This compound diimide (PDI) derivatives have been used in photocatalytic degradation . They are involved in chemically fueled redox reactions to control assembly/disassembly cycles . The number and frequency of these cycles affect the nucleation and growth process, providing control over the size and internal order of the resulting self-assembled structures .

Pharmacokinetics

The pharmacokinetics of this compound-based compounds are largely influenced by their water solubility . Despite their high broad-spectrum antiviral activity and high selectivity index, the poor water solubility of these compounds has prevented in vivo evaluation of their antiviral properties .

Result of Action

The result of this compound’s action is primarily observed in its ability to probe pH under various conditions . This helps monitor the extracellular (environmental) and intracellular pH change and pH-relying molecular recognition of inorganic or organic ions, as well as biological species . This compound displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs .

Action Environment

The action of this compound-based compounds is influenced by environmental factors. For instance, photocatalytic technology uses unlimited solar energy to efficiently oxidize and remove organic pollutants . The environment can affect the photocatalytic activity for organic pollutant removal .

Biochemical Analysis

Biochemical Properties

Perylene displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs . It can also be used as an organic photoconductor . This compound interacts with molecular oxygen to generate reactive oxygen species (ROS), which can damage cellular macromolecules and trigger apoptosis .

Cellular Effects

This compound derivatives have been shown to have effects on various types of cells. For example, this compound bisimide–glycopeptide conjugates have been synthesized and shown to have moderate activity in controlling ice crystal growth. Furthermore, these conjugates have shown enhancements in cell viability in cellular cryopreservation .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism and cellular apoptosis .

Temporal Effects in Laboratory Settings

In sediment cores from Dianchi Lake and Sihailongwan Maar Lake in China, high concentrations of this compound were observed and increased gradually with the sediment depth . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the generation of reactive oxygen species (ROS) under illumination . The ROS can disrupt the balance of cellular redox status and cause oxidative stress, thereby causing oxidative damage to cellular macromolecules, resulting in the inhibition of metabolism .

Subcellular Localization

This compound derivatives have been used for super-resolution imaging of lysosomes in living mammalian cells under physiological conditions , suggesting that this compound derivatives can localize to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of certain precursors. For instance, this compound can be synthesized from 3,4,9,10-tetrabromo-1,6,7,12-tetrachlorothis compound by a facile and efficient one-step reaction . Another method involves the reaction of this compound dianhydride with aliphatic amines at room temperature, using DBU as the base in DMF or DMSO .

Industrial Production Methods: Industrially, this compound is often produced through the carbonization and subsequent treatment of organic materials such as petroleum or coal tar. This method leverages the high aromatic content of these materials to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Perylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Alkali metals such as sodium or potassium in the presence of solvents like diglyme are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups are used under acidic conditions.

Major Products:

Scientific Research Applications

Perylene and its derivatives have found widespread use in various scientific research applications:

Comparison with Similar Compounds

Perylene is unique among polycyclic aromatic hydrocarbons due to its structure and properties. Similar compounds include:

This compound stands out due to its strong fluorescence, high thermal stability, and versatility in various applications. Its ability to undergo multiple functionalizations makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

perylene
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InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWQDPOILHKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69736-15-8
Record name Perylene, homopolymer
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DSSTOX Substance ID

DTXSID4047753
Record name Perylene
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Molecular Weight

252.3 g/mol
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Physical Description

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline]
Record name Perylene
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Boiling Point

350-400 (sublimes)
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Solubility

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform
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Density

1.35
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Vapor Pressure

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures)
Record name Perylene
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Color/Form

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid

CAS No.

198-55-0
Record name Perylene
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Melting Point

273-274 °C
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Synthesis routes and methods I

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
zinc acetate dihydrate
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Instead of ball milling method as illustrated herein, the particle size reduction of benzimidazole perylene (BZP) photogenerating pigment in cyclohexane was accomplished in an attritor. Five (5) grams of sublimed benzimidazole perylene, obtained by the process as described in U.S. Pat. No. 5,225,307, was placed in an Union Process Model O1 attritor, which contained 180 milliliters of cyclohexane and 1.8 killigrams of 1/8 inch stainless steel balls. The attrition was accomplished at 300 rpm at a temperature of 15° C. A 10 milliliter aliquot of the BZP dispersion sample was withdrawn at 5, 11, 24, 48 and 72 hours for examination under transmission electron microscope and for the preparation of photoconductive members as described in Examples I and II. TEM measurements confirmed that fine particles of 0.05 to 0.1 micron in length were obtained. The BZP dispersion with a shorter attrition time contained large particles, 0.5 micron in length. The xerographic results obtained are shown in the following Table 2. The optimum attrition time for generating high photosensitivity BZP with fine particles was from about 48 to 72 hours.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DE 340091 describes the preparation of 3,4,9,10-tetracyanoperylene from 3,4,9-tricyano-10-bromoperylene. 3,4,9-tricyano-10-bromoperylene was prepared from 3,4,9,10-tetrabromo-perylene, which was obtained by bromination of perylene in nitrobenzene.
Name
3,4,9,10-tetrabromo-perylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3,4,9,10-tetracyanoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,4,9-tricyano-10-bromoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 12 describes the conditioning of crude perylenediimide presscake (Pigment Violet 29) according to the invention. Comparison Example 13 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt. Comparison Example 14 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt and the mixture of sodium dioctyl sulfosuccinate and aliphatic naphtha during conditioning.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aliphatic naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of perylene?

A1: this compound is a polycyclic aromatic hydrocarbon with the molecular formula C20H12 and a molecular weight of 252.31 g/mol.

Q2: How does aggregation affect the optical properties of this compound derivatives?

A3: this compound derivatives have a strong tendency to aggregate due to π-π interactions, especially in the solid state. This aggregation can lead to significant changes in their optical properties. For example, this compound bisimides often exhibit red-shifted emission in the solid state compared to their solution-state spectra, attributed to the formation of excimers. [] The extent of aggregation, and consequently the optical properties, can be influenced by factors such as concentration, solvent polarity, and the nature of the substituents. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: A range of spectroscopic techniques are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy, including transmission, reflection-absorption (RAIRS), and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to study vibrational modes and molecular organization. [] UV-Vis absorption and fluorescence spectroscopy are crucial for investigating electronic transitions, aggregation behavior, and energy transfer processes. [, , , ] Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provides insights into excited state dynamics, including exciton migration and charge transfer processes. [, , ]

Q4: What makes this compound bisimides attractive for organic electronic applications?

A5: this compound bisimides (PBIs) possess several desirable attributes for organic electronic applications. Their high electron affinity makes them suitable for use as n-type semiconductors. [, , ] They are known for their excellent thermal stability, often remaining stable up to 400°C, which is crucial for device longevity. [] Furthermore, their strong self-assembly tendencies, driven by π-π stacking, can be exploited to create ordered structures, which can influence charge transport properties. [, ]

Q5: How does the molecular structure of this compound derivatives influence their electron transport properties?

A6: The electron transport properties of this compound derivatives can be significantly modulated by structural modifications. For example, incorporating electron-donating substituents at the bay region of this compound diimides can influence their electron affinity and charge transport characteristics. [] Studies have shown that the electron mobility of this compound diimides can reach up to 4.4 × 10−4 cm2V−1 s−1, with variations depending on the specific substituents and measurement conditions. []

Q6: Can this compound derivatives be used in photovoltaic devices?

A7: While this compound derivatives have shown promise as electron acceptors in organic photovoltaic devices, their performance has been limited compared to other materials. [, ] Research suggests that achieving efficient charge separation and transport within this compound-based photovoltaic devices remains a challenge. [] Factors such as morphology control, energy level alignment, and suppression of undesirable charge recombination pathways are crucial for improving their photovoltaic performance.

Q7: What are some other applications of this compound derivatives?

A8: Beyond organic electronics, this compound derivatives find applications in various fields. Their exceptional fluorescence properties make them suitable for use as fluorescent probes, sensors, and laser dyes. [, , ] Their ability to form self-assembled structures has been explored for developing supramolecular architectures. [] Additionally, some this compound derivatives have shown potential in biomedical applications, such as photodynamic therapy and as telomerase inhibitors. [, ]

Q8: How is computational chemistry employed in this compound research?

A9: Computational chemistry plays a significant role in understanding and predicting the properties of this compound derivatives. Density functional theory (DFT) calculations are widely used to investigate electronic structures, predict spectroscopic properties, and understand charge transfer processes. [, , ] Molecular dynamics (MD) simulations are employed to explore the self-assembly behavior of this compound derivatives, providing insights into their aggregation patterns and morphology in different environments. [] These computational approaches complement experimental findings and guide the design of new this compound-based materials with tailored properties.

Q9: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?

A10: SAR studies are essential for understanding how specific structural modifications to the this compound core influence its properties and functionalities. For example, SAR studies on this compound monoimides (PMIs) as telomerase inhibitors have shown that the nature of the side chains significantly impacts their solubility, G-quadruplex binding affinity, telomerase inhibition, and cytotoxicity. [] By systematically varying substituents and analyzing the resulting changes in properties, researchers can establish structure-property relationships, enabling the rational design of this compound derivatives with improved performance in desired applications.

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